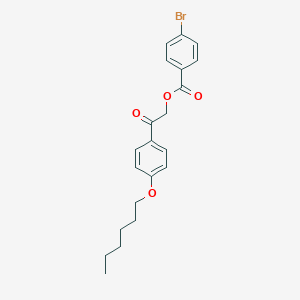
N'-(1-phenylpropylidene)octanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-phenylpropylidene)octanohydrazide, also known as PPOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPOH is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-(1-phenylpropylidene)octanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N'-(1-phenylpropylidene)octanohydrazide is not fully understood, but it has been found to act as a reactive oxygen species scavenger, inhibiting oxidative stress and inflammation. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Additionally, this compound has been found to modulate the expression of various genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to modulate the expression of various genes involved in inflammation and cell growth. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and neuronal damage. This compound has also been found to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(1-phenylpropylidene)octanohydrazide in lab experiments is its ability to inhibit oxidative stress and inflammation, which are common factors in various diseases and conditions. This compound has also been found to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N'-(1-phenylpropylidene)octanohydrazide, including further investigation of its mechanism of action and its potential applications in medicine, agriculture, and materials science. Additional studies are needed to determine the optimal dosage and administration of this compound for various conditions. Future studies may also focus on the development of novel this compound derivatives with improved solubility and efficacy.
Conclusion
In conclusion, this compound is a hydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to possess several biochemical and physiological effects. This compound has potential applications in medicine, agriculture, and materials science, and further studies are needed to determine its optimal dosage and administration for various conditions.
Synthesemethoden
N'-(1-phenylpropylidene)octanohydrazide can be synthesized through various methods, including the reaction of 1-phenyl-1-propanone with hydrazine hydrate and octanoic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the reaction of 1-phenyl-1-propanone with octanoyl chloride and hydrazine hydrate or the reaction of 1-phenyl-1-propanone with octanoic acid hydrazide.
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-[(E)-1-phenylpropylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-5-6-7-11-14-17(20)19-18-16(4-2)15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3,(H,19,20)/b18-16+ |
InChI-Schlüssel |
GRZXLJNFRCEAEE-FBMGVBCBSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N/N=C(\CC)/C1=CC=CC=C1 |
SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)

![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)







